![molecular formula C10H12ClFN2O B2547904 (1R,2R)-2-(5-Chloro-3-fluoropyridin-2-yl)oxycyclopentan-1-amine CAS No. 2290901-91-4](/img/structure/B2547904.png)
(1R,2R)-2-(5-Chloro-3-fluoropyridin-2-yl)oxycyclopentan-1-amine
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Overview
Description
(1R,2R)-2-(5-Chloro-3-fluoropyridin-2-yl)oxycyclopentan-1-amine is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. This compound belongs to the class of cyclopentane amines and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of (1R,2R)-2-(5-Chloro-3-fluoropyridin-2-yl)oxycyclopentan-1-amine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that (1R,2R)-2-(5-Chloro-3-fluoropyridin-2-yl)oxycyclopentan-1-amine can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, (1R,2R)-2-(5-Chloro-3-fluoropyridin-2-yl)oxycyclopentan-1-amine has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using (1R,2R)-2-(5-Chloro-3-fluoropyridin-2-yl)oxycyclopentan-1-amine in lab experiments is its ability to selectively target certain enzymes involved in the inflammatory response and cancer cell growth. However, one limitation of this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Future Directions
There are several potential future directions for research on (1R,2R)-2-(5-Chloro-3-fluoropyridin-2-yl)oxycyclopentan-1-amine. One area of interest is the development of more potent and selective analogs of this compound for use in the treatment of various diseases. Another potential direction is the investigation of the mechanisms underlying the cognitive-enhancing effects of this compound. Additionally, further studies are needed to evaluate the safety and efficacy of (1R,2R)-2-(5-Chloro-3-fluoropyridin-2-yl)oxycyclopentan-1-amine in human clinical trials.
Synthesis Methods
The synthesis of (1R,2R)-2-(5-Chloro-3-fluoropyridin-2-yl)oxycyclopentan-1-amine involves the reaction of 5-chloro-3-fluoropyridine-2-carboxylic acid with cyclopent-2-en-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with trifluoroacetic acid to obtain the final product.
Scientific Research Applications
(1R,2R)-2-(5-Chloro-3-fluoropyridin-2-yl)oxycyclopentan-1-amine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(1R,2R)-2-(5-chloro-3-fluoropyridin-2-yl)oxycyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2O/c11-6-4-7(12)10(14-5-6)15-9-3-1-2-8(9)13/h4-5,8-9H,1-3,13H2/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIQKTBLJRSFAO-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OC2=C(C=C(C=N2)Cl)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OC2=C(C=C(C=N2)Cl)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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